molecular formula C7H7Cl3N2 B2686023 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride CAS No. 2416234-48-3

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride

Cat. No.: B2686023
CAS No.: 2416234-48-3
M. Wt: 225.5
InChI Key: JVTMIVFEVSRYIS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride is a heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core with chlorine substituents at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be accomplished by treating the chlorinated product with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the chlorination and hydrochloride formation steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction Products: Reduced forms of the compound with fewer chlorine atoms or altered ring structures.

Scientific Research Applications

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: The base compound without the hydrochloride salt.

    2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: The parent compound without chlorine substituents.

    4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: A mono-chlorinated derivative.

Uniqueness

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride is unique due to its dual chlorine substitution, which can significantly influence its reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-6-1-4-2-10-3-5(4)7(9)11-6;/h1,10H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSSIEATHBDEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC(=C2CN1)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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